molecular formula C20H16N2O4S B2469169 N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 941934-66-3

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2469169
CAS No.: 941934-66-3
M. Wt: 380.42
InChI Key: CCSXIBJHWXAORR-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. This compound is known for its unique chemical structure, which includes a thiophene ring, a benzodioxine moiety, and a carboxamide group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur and a phenyl group.

    Introduction of the Benzodioxine Moiety: The benzodioxine moiety can be introduced through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-chlorothiophene-2-carboxamide: A similar compound with a chlorine substituent on the thiophene ring.

    N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide: Another similar compound with a chlorine substituent on the benzo[b]thiophene ring.

    N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide: A compound with two chlorine substituents on the thiophene ring.

Uniqueness

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of a thiophene ring, a benzodioxine moiety, and a carboxamide group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c21-18(23)13-10-17(12-6-2-1-3-7-12)27-20(13)22-19(24)16-11-25-14-8-4-5-9-15(14)26-16/h1-10,16H,11H2,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSXIBJHWXAORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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